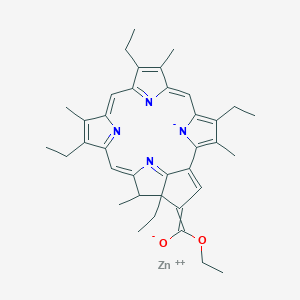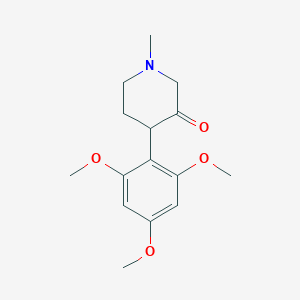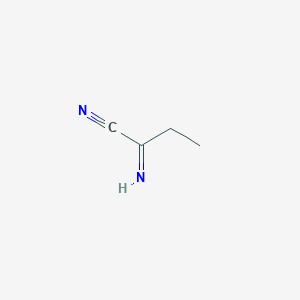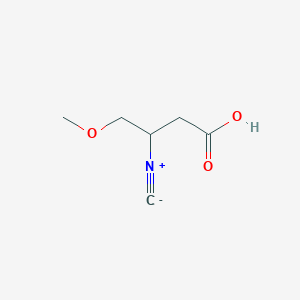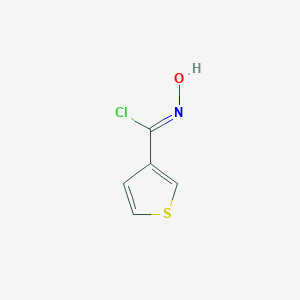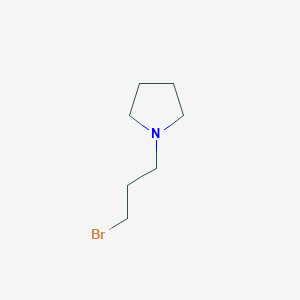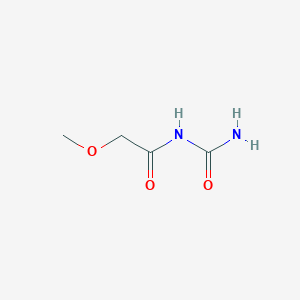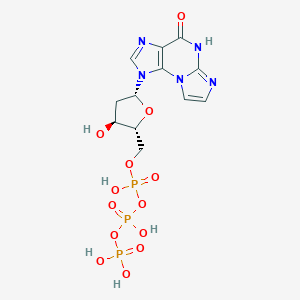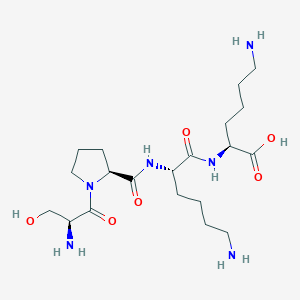
Seryl-prolyl-lysyl-lysine
説明
Seryl-prolyl-lysyl-lysine is a tetrapeptide composed of the amino acids serine, proline, and two lysine residues. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of seryl-prolyl-lysyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of serine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, proline, is coupled to the free amine group of serine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the addition of lysine residues.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Seryl-prolyl-lysyl-lysine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can undergo reduction reactions, particularly at the lysine residues.
Substitution: The amino groups of lysine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Hydroxylated serine.
Reduction: Reduced lysine residues.
Substitution: Acylated or alkylated lysine residues.
科学的研究の応用
Seryl-prolyl-lysyl-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
The mechanism of action of seryl-prolyl-lysyl-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cellular signaling pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-acetyl-seryl-aspartyl-lysyl-proline: Another tetrapeptide with similar biological activities.
Poly(ɛ-l-lysine): A homopolymer of lysine with antimicrobial properties.
Hydroxyproline-containing peptides: Peptides with hydroxyproline residues that have structural and physiological significance.
Uniqueness
Seryl-prolyl-lysyl-lysine is unique due to its specific sequence and the presence of both serine and lysine residues, which confer distinct chemical and biological properties. Its combination of amino acids allows for diverse interactions and applications in various fields.
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O6/c21-9-3-1-6-14(17(28)25-15(20(31)32)7-2-4-10-22)24-18(29)16-8-5-11-26(16)19(30)13(23)12-27/h13-16,27H,1-12,21-23H2,(H,24,29)(H,25,28)(H,31,32)/t13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHYDSPOXDASW-VGWMRTNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923680 | |
| Record name | N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121106-80-7 | |
| Record name | Seryl-prolyl-lysyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121106807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(6-Amino-1-hydroxy-2-{[hydroxy(1-serylpyrrolidin-2-yl)methylidene]amino}hexylidene)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B37954.png)

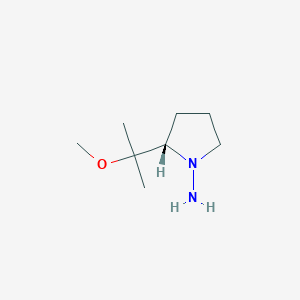
![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)

